molecular formula C10H24Cl2N2O2 B3807615 4-(Piperidin-3-ylmethyl)morpholine dihydrochloride hydrate

4-(Piperidin-3-ylmethyl)morpholine dihydrochloride hydrate

Cat. No.: B3807615
M. Wt: 275.21 g/mol
InChI Key: GCPVRXVHOMGYNV-UHFFFAOYSA-N
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Description

4-(Piperidin-3-ylmethyl)morpholine dihydrochloride hydrate is a chemical compound with the molecular formula C10H24Cl2N2O2 and a molecular weight of 275.22 g/mol . It is commonly used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(Piperidin-3-ylmethyl)morpholine dihydrochloride hydrate typically involves the reaction of piperidine and morpholine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The hydrate form is obtained by crystallization from an aqueous solution . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

4-(Piperidin-3-ylmethyl)morpholine dihydrochloride hydrate undergoes various chemical reactions, including:

Scientific Research Applications

4-(Piperidin-3-ylmethyl)morpholine dihydrochloride hydrate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-(Piperidin-3-ylmethyl)morpholine dihydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-(Piperidin-3-ylmethyl)morpholine dihydrochloride hydrate can be compared with other similar compounds such as:

  • 4-(Piperidin-4-ylmethyl)morpholine dihydrochloride
  • 4-(Piperidin-2-ylmethyl)morpholine dihydrochloride
  • 4-(Piperidin-3-ylmethyl)pyrrolidine dihydrochloride

These compounds share similar structural features but differ in the position of the piperidine ring or the type of secondary amine. The unique structure of this compound gives it distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

4-(piperidin-3-ylmethyl)morpholine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH.H2O/c1-2-10(8-11-3-1)9-12-4-6-13-7-5-12;;;/h10-11H,1-9H2;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPVRXVHOMGYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2CCOCC2.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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